molecular formula C14H12BrN3O3 B4574764 N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea

N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea

Cat. No.: B4574764
M. Wt: 350.17 g/mol
InChI Key: ODXFVPOEOYLSMN-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea is a synthetic urea derivative designed for research purposes, particularly in medicinal chemistry and oncology. The compound's structure integrates key pharmacophoric features: a urea scaffold known for its strong hydrogen-bonding potential and target engagement capabilities, a 3-nitrophenyl moiety, and a 2-bromobenzyl group. The nitro group is a significant functional scaffold in bioactive molecules, known for its electron-withdrawing properties which can influence a compound's polarity, electronic distribution, and interactions with nucleophilic sites on protein targets . This makes nitro-aromatic compounds a subject of interest in developing new pharmacological agents. Furthermore, structurally related N-benzoyl-N'-(3-nitrophenyl) urea compounds have demonstrated documented antitumorous activity in scientific literature, highlighting the potential of this chemotype in oncology research . The presence of the urea functional group is a privileged structure in drug discovery, often employed to enhance metabolic stability and selectivity towards biological targets . Researchers can investigate this compound as a core scaffold for developing novel therapeutic agents. Its potential applications include serving as a key intermediate in organic synthesis, a candidate for high-throughput screening against various disease targets, and a lead compound for structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended for research and development use in a laboratory setting only.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-3-(3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O3/c15-13-7-2-1-4-10(13)9-16-14(19)17-11-5-3-6-12(8-11)18(20)21/h1-8H,9H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXFVPOEOYLSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted ureas are widely studied for their pharmacological and agrochemical applications. Below is a detailed comparison of N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea with structurally analogous compounds:

Substituent Variations on the Urea Core

Compound Name Key Structural Differences Impact on Properties Reference
1-(2-Bromophenyl)-3-phenylurea Phenyl group instead of 3-nitrophenyl Reduced electron-withdrawing effects; lower polarity compared to nitro-substituted analogs
N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea Pyridinyl group replaces nitrophenyl; dichlorophenyl instead of bromobenzyl Enhanced hydrogen bonding (pyridine’s lone pair) and altered steric hindrance
N-(4-chlorophenyl)-N'-(5-nitro-1,3-thiazol-2-yl)thiourea Thiourea (-NH-CS-NH-) instead of urea Increased lipophilicity and potential for metal coordination due to sulfur

Halogen and Nitro Group Positioning

  • The meta-nitro substitution aligns with this compound, but the absence of a urea core reduces hydrogen-bonding capacity .
  • N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide: Incorporates a benzoxazole ring and nitro group.

Functional Group Replacements

  • N-(4-chlorophenyl)-N'-(5-methylthiazol-2-yl)urea: A thiazole ring replaces the nitrophenyl group.
  • N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide : Replaces urea with a thioacetamide linker. The sulfur atom increases lipophilicity but reduces stability under oxidative conditions .

Key Research Findings

Physicochemical Properties

  • Solubility: The nitro group in this compound reduces aqueous solubility compared to non-nitro analogs like N-(2-bromophenyl)-N'-phenylurea. However, bromine enhances membrane permeability .
  • Thermal Stability : Urea derivatives generally exhibit higher thermal stability than thioureas or carbamates due to stronger hydrogen-bonding networks .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea with high purity?

Answer:
The compound can be synthesized via a two-step approach:

Intermediate Formation : React 2-bromobenzylamine with an isocyanate precursor (e.g., 3-nitrophenyl isocyanate) under anhydrous conditions. Use a polar aprotic solvent (e.g., THF or DMF) and catalytic triethylamine to facilitate nucleophilic addition .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the urea derivative. Confirm purity via HPLC (>98%) and characterize using 1H^1H-NMR and 13C^{13}C-NMR to verify regioselectivity .

Basic: How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation of a saturated DCM/hexane solution. Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å) at 200 K.
  • Refinement : Use SHELXL (open-source) for small-molecule refinement. Key parameters:
    • Space group determination (e.g., triclinic P1P1) and RR-factor optimization (<5%).
    • Validate hydrogen bonding (e.g., urea C=O···H-N interactions) and halogen packing effects (Br···π interactions) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Steric Effects : The 2-bromobenzyl group creates steric hindrance, limiting accessibility to the urea carbonyl. Use DFT calculations (e.g., Gaussian 16) to model transition states and identify reactive conformers.
  • Electronic Effects : The 3-nitrophenyl group withdraws electron density, polarizing the urea carbonyl and enhancing electrophilicity. Monitor kinetics via 1H^1H-NMR in DMSO-d6_6 to track reaction progress with amines or thiols .

Advanced: What experimental and computational strategies are effective for studying the compound’s interaction with biological targets (e.g., kinases)?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses against kinase ATP-binding pockets (e.g., EGFR). Prioritize hydrogen bonds between the urea moiety and kinase backbone (e.g., Met793).
  • Enzyme Assays : Perform fluorescence-based kinase inhibition assays (IC50_{50} determination) with ATP concentrations adjusted to KmK_m. Validate results via Western blotting for downstream phosphorylation .

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved for formulation studies?

Answer:

  • Experimental Design : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λ = 280 nm).
  • Computational Modeling : Calculate logPP (octanol/water partition coefficient) via ChemDraw or ACD/Labs. Cross-reference with experimental data to identify discrepancies caused by aggregation or protonation states .

Advanced: What thermodynamic insights explain the stability of this compound under varying pH conditions?

Answer:

  • pH Stability Studies : Conduct accelerated degradation studies (25–40°C, pH 1–10). Monitor hydrolytic stability via LC-MS to detect cleavage of the urea bond.
  • Thermodynamic Data : Use calorimetry (ΔH = -20.0 ± 0.07 kcal/mol, referenced from analogous ureas) to model degradation pathways. The nitro group stabilizes the conjugate base under alkaline conditions, delaying hydrolysis .

Basic: What spectroscopic techniques are critical for distinguishing regioisomers of bromobenzyl-nitrophenyl ureas?

Answer:

  • NMR : Compare 1H^1H-NMR aromatic splitting patterns (ortho vs. para substitution on the benzyl group).
  • IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}).
  • Mass Spectrometry : Use HRMS-ESI to confirm molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of Br or NO2_2 groups) .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties (e.g., bioavailability)?

Answer:

  • ADMET Prediction : Use SwissADME to estimate permeability (Caco-2 cells), CYP450 inhibition, and blood-brain barrier penetration.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess membrane interaction dynamics. The nitro group’s polarity may reduce passive diffusion, necessitating prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea
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N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea

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